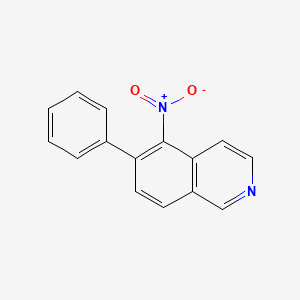
6-(5-Acetylthiophen-2-YL)-nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Acetylthiophen-2-YL)-nicotinic acid is a compound that features a thiophene ring substituted with an acetyl group at the 5-position and a nicotinic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Acetylthiophen-2-YL)-nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Another approach involves the condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant methods for synthesizing thiophene derivatives . These reactions involve the condensation of various substrates with sulfur-containing compounds under specific conditions to form the desired thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and versatility .
化学反应分析
Types of Reactions
6-(5-Acetylthiophen-2-YL)-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
6-(5-Acetylthiophen-2-YL)-nicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
作用机制
The mechanism of action of 6-(5-Acetylthiophen-2-YL)-nicotinic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties, such as anticancer and anti-inflammatory activities . The compound may interact with enzymes, receptors, or other cellular targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
6-(5-Acetylthiophen-2-YL)-nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetylthiophene and nicotinic acid moieties allows for a combination of activities and applications that may not be observed in other similar compounds.
属性
分子式 |
C10H6ClNO2S |
|---|---|
分子量 |
239.68 g/mol |
IUPAC 名称 |
6-(5-chlorothiophen-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-4-3-8(15-9)7-2-1-6(5-12-7)10(13)14/h1-5H,(H,13,14) |
InChI 键 |
VNKUVYOLVPTXLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



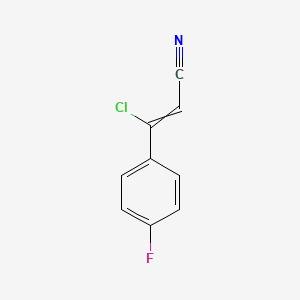
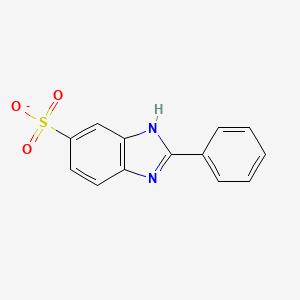
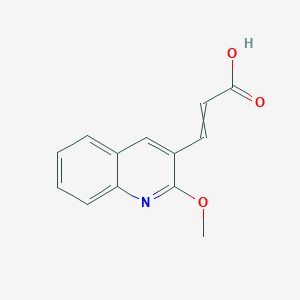
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
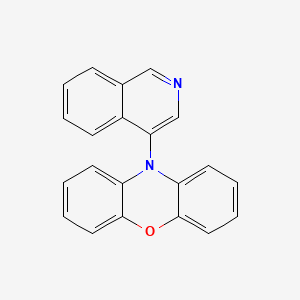

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)

![3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
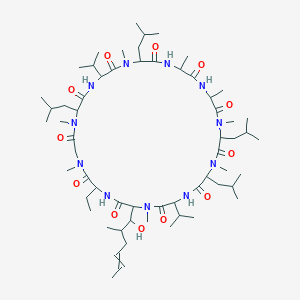
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)

